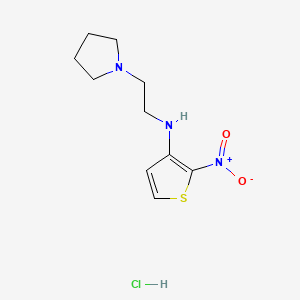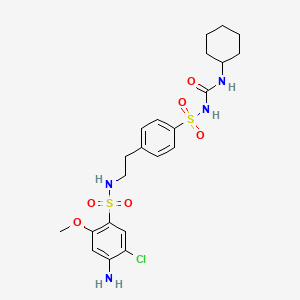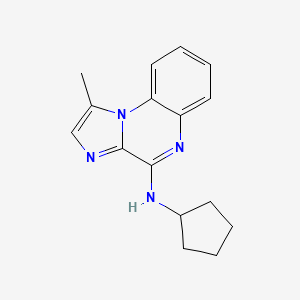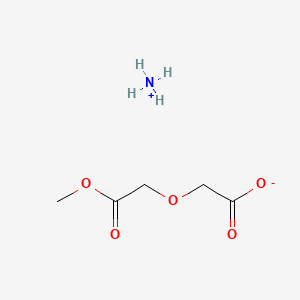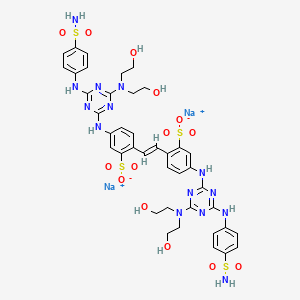
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride typically involves the quaternization of tertiary amines with alkyl halides. The reaction conditions often include:
Solvent: Polar solvents such as ethanol or methanol.
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity tertiary amines and alkyl halides.
Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.
Purification: Techniques such as distillation and recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Commonly undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, hydroxides, or amines.
Major Products
Oxidation: N-oxides.
Reduction: Reduced amines.
Substitution: Various substituted quaternary ammonium compounds.
科学的研究の応用
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations of detergents, fabric softeners, and emulsifiers.
作用機序
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria and fungi, making it a potent antimicrobial agent.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N,N-diallylammonium chloride
- N,N-Dimethylacrylamide
- N,N-Dimethylformamide
Uniqueness
N,N-Dimethyl-N-((nonyloxy)methyl)-1-dodecanaminium chloride stands out due to its long alkyl chain, which enhances its surfactant properties and its ability to interact with lipid membranes more effectively than shorter-chain analogs.
特性
CAS番号 |
366491-05-6 |
|---|---|
分子式 |
C24H52ClNO |
分子量 |
406.1 g/mol |
IUPAC名 |
dodecyl-dimethyl-(nonoxymethyl)azanium;chloride |
InChI |
InChI=1S/C24H52NO.ClH/c1-5-7-9-11-13-14-15-16-18-20-22-25(3,4)24-26-23-21-19-17-12-10-8-6-2;/h5-24H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
HYTNPDPGCIZTBR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)COCCCCCCCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



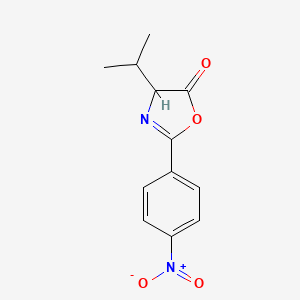

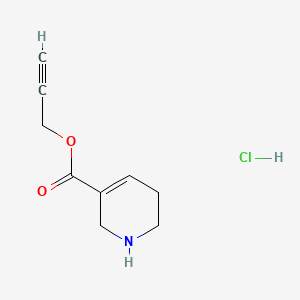

![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)methanesulfonamide](/img/structure/B12722737.png)

